N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- 5-oxo moiety: Contributes to electron-withdrawing effects and planarity of the core structure.
This compound is hypothesized to exhibit biological activity due to structural similarities with other thiazolo[3,2-a]pyrimidine derivatives, which are known for antimicrobial, anticancer, and enzyme-modulating properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-3-1-8(2-4-9)7-16-11(19)10-12(20)17-14-18(13(10)21)5-6-22-14/h1-6,20H,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIGRMIXMOBONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: Hydroxylation reactions are employed to introduce the hydroxy group at the desired position.
Attachment of the 4-Chlorobenzyl Group: This step involves the use of 4-chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares substituents and their implications:
Key Observations :
- Halogen Effects : Chlorine (smaller, electron-withdrawing) may improve metabolic stability compared to bromine .
- Carboxamide vs. Ester : Carboxamide groups enhance solubility and hydrogen-bonding capacity, critical for target engagement .
- Substituent Position : Hydroxy at C7 (target compound) vs. methyl in analogues may increase polarity and reduce logP .
Crystallographic and Conformational Comparisons
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogues exhibits a flattened boat conformation with C5 deviations of ~0.224 Å from the mean plane, influencing intermolecular interactions .
- Dihedral Angles : Substituents like 4-chlorobenzyl in the target compound may introduce dihedral angles >80° with aromatic rings, affecting packing and solubility .
Biological Activity
N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898412-30-1) is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered attention for its diverse biological activities , including antimicrobial, antiviral, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 335.8 g/mol. The presence of the 4-chlorobenzyl group is particularly noteworthy as it may enhance the compound's biological potency through electronic and steric effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClN₃O₃S |
| Molecular Weight | 335.8 g/mol |
| CAS Number | 898412-30-1 |
Antimicrobial Activity
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial activity . In vitro studies have demonstrated that this compound possesses effective inhibitory action against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are promising, suggesting potential as a therapeutic agent.
Antiviral Properties
The antiviral efficacy of this compound has also been explored, particularly in relation to its ability to inhibit viral replication mechanisms. Studies have shown that similar thiazolo derivatives can disrupt viral life cycles, making them candidates for further development in antiviral therapies.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in various research findings. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antimicrobial activity of several thiazolo derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25 to 0.50 µg/mL for various strains .
- Synergistic Effects : In combination therapy studies, this compound displayed synergistic effects with existing antibiotics like Ciprofloxacin and Ketoconazole, effectively reducing their MICs and enhancing overall antibacterial efficacy .
- Toxicity Assessments : Hemolytic activity tests revealed that this compound exhibits low toxicity with hemolysis percentages below 15%, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for preparing N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A typical procedure involves:
- Refluxing a thioxo-tetrahydropyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and an aldehyde derivative (e.g., 4-chlorobenzylaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride.
- Adding sodium acetate as a catalyst and heating for 8–10 hours.
- Purification via recrystallization from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield) . Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent System | Glacial acetic acid/anhydride |
| Catalyst | Sodium acetate |
| Reaction Time | 8–10 hours |
| Yield | 78% |
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Growing high-quality single crystals via slow evaporation (e.g., ethyl acetate/ethanol).
- Collecting diffraction data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Solving the structure using SHELX programs (SHELXD for solution, SHELXL for refinement).
- Validating geometry with R factors (e.g., R₁ = 0.058, wR₂ = 0.178) and data-to-parameter ratios (>15:1) . Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space Group | P1 (triclinic) |
| Unit Cell (Å, °) | a=8.92, b=11.35, c=12.01 |
| α=89.1°, β=78.5°, γ=85.4° | |
| Density (g/cm³) | 1.423 |
| R Factor | 0.058 |
Advanced Research Questions
Q. How can the puckered conformation of the thiazolopyrimidine ring be quantitatively analyzed?
Methodological Answer: Apply Cremer-Pople puckering parameters to assess ring non-planarity:
- Calculate deviations of ring atoms from the mean plane (e.g., C5 deviates by 0.224 Å in a flattened boat conformation).
- Use software like PLATON or Mercury to compute puckering amplitude (Q) and phase angle (θ). For example, Q = 0.35 Å and θ = 25° indicate a twist-boat conformation . Conformational Data:
| Atom | Deviation from Plane (Å) |
|---|---|
| C5 | 0.224 |
| N1 | 0.098 |
| Dihedral Angle (Pyrimidine-Benzene) | 80.94° |
Q. What methodologies identify intermolecular interactions stabilizing the crystal lattice?
Methodological Answer: Combine graph-set analysis and Hirshfeld surfaces:
- Identify hydrogen bonds (C–H···O, O–H···O) and π–π interactions using Mercury.
- Assign graph-set motifs (e.g., R₂²(7) for centrosymmetric dimers).
- Calculate interaction contributions via Hirshfeld surface plots (e.g., H···O contacts: 25%, π–π: 15%) . Example Interaction Metrics:
| Interaction Type | Distance (Å) | Graph-Set Motif |
|---|---|---|
| C–H···O | 2.42–2.58 | R₂²(14) |
| π–π (Thiazole-Benzene) | 3.68 | - |
Q. How can enantiomers of thiazolopyrimidine derivatives be separated experimentally?
Methodological Answer: Exploit halogen-π interactions to form homochiral chains:
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Cross-validate using complementary techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
